molecular formula C18H28N4O2 B2788206 N1-(tert-butyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049394-64-0

N1-(tert-butyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2788206
CAS No.: 1049394-64-0
M. Wt: 332.448
InChI Key: USUBYVBGXXQJJX-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl group, a phenylpiperazine moiety, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of the phenylpiperazine intermediate. This can be achieved by reacting phenylamine with ethylene diamine under controlled conditions.

    Oxalamide Formation: The phenylpiperazine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Introduction of the tert-Butyl Group: Finally, the tert-butyl group is introduced through a substitution reaction using tert-butyl chloride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using appropriate alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various alkyl derivatives.

Scientific Research Applications

N1-(tert-butyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(tert-butyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide
  • N1-(tert-butyl)-N2-(2-(4-ethylpiperazin-1-yl)ethyl)oxalamide
  • N1-(tert-butyl)-N2-(2-(4-benzylpiperazin-1-yl)ethyl)oxalamide

Uniqueness

N1-(tert-butyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is unique due to the presence of the phenyl group, which enhances its binding affinity and specificity towards certain receptors. This makes it a valuable compound for research in medicinal chemistry and pharmacology.

Biological Activity

N1-(tert-butyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, identified by CAS number 1049394-64-0, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, pharmacological properties, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C18H28N4O2C_{18}H_{28}N_{4}O_{2}, with a molecular weight of 332.4 g/mol. The structure contains a tert-butyl group and a phenylpiperazine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC18H28N4O2C_{18}H_{28}N_{4}O_{2}
Molecular Weight332.4 g/mol
CAS Number1049394-64-0

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. The compound is believed to act as a ligand for serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.

Potential Mechanisms:

  • Receptor Binding : The compound may function as an agonist or antagonist at specific neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing or modulating neurotransmitter levels.
  • Signal Transduction Modulation : The compound can alter intracellular signaling pathways, affecting cellular responses to external stimuli.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

Antidepressant Activity

Studies suggest that derivatives of piperazine compounds demonstrate antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain.

Analgesic Properties

Some research indicates that oxalamide derivatives can exhibit analgesic properties through their interaction with pain pathways, potentially providing therapeutic benefits in pain management.

Neuroprotective Effects

Compounds with similar structures have shown promise in neuroprotection, suggesting that this compound may also contribute to neuronal health and resilience against neurodegenerative conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

Study ReferenceKey Findings
Study 1Demonstrated antidepressant-like effects in rodent models using similar piperazine derivatives.
Study 2Highlighted potential neuroprotective properties through receptor modulation.
Investigated analgesic effects linked to oxalamide structure, suggesting pain relief mechanisms.

Properties

IUPAC Name

N'-tert-butyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-18(2,3)20-17(24)16(23)19-9-10-21-11-13-22(14-12-21)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUBYVBGXXQJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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